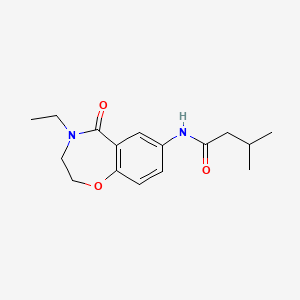

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-4-18-7-8-21-14-6-5-12(10-13(14)16(18)20)17-15(19)9-11(2)3/h5-6,10-11H,4,7-9H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALIAJWKORVCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine ring and subsequent functionalization to introduce the ethyl and methylbutanamide groups. Common reagents used in these reactions include ethylamine, acetic anhydride, and various catalysts to facilitate the ring closure and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbutanamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized benzoxazepine compounds.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbutanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine ring structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : Both compounds likely share similar synthetic routes, with Suzuki coupling or amidation reactions employed to introduce substituents.

- Crystallographic Analysis : Tools like SHELX (used for small-molecule refinement) may aid in elucidating the target compound’s conformation, though this is speculative based on .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbutanamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C15H20N2O

- Molecular Weight : 244.34 g/mol

- CAS Number : 922055-13-8

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that the compound may induce apoptosis in cancer cells. It has been particularly noted for its effects on triple-negative breast cancer (TNBC) cells by stimulating pathways associated with endoplasmic reticulum (ER) stress and the MEK/ERK signaling pathway .

- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties. It appears to mitigate neuronal cell death induced by various stressors, potentially through antioxidant mechanisms .

- Anti-inflammatory Properties : There is evidence suggesting that this compound can reduce inflammation in cellular models. This effect could be attributed to its ability to inhibit pro-inflammatory cytokines .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest.

- Induction of Apoptosis : By activating apoptotic pathways, it leads to programmed cell death in malignant cells.

- Modulation of Signaling Pathways : The compound interacts with key signaling pathways (e.g., MEK/ERK), which are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbutanamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions starting with the formation of the benzoxazepine core. Key steps include cyclization of precursor amines and subsequent acylation with 3-methylbutanoyl chloride. Optimization strategies include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Temperature Control : Maintaining 60–80°C during acylation to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product with >95% purity .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzoxazepine ring (δ 4.2–4.5 ppm for oxazepine protons) and the 3-methylbutanamide side chain (δ 1.0–1.2 ppm for isopropyl groups) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 276.336 (C₁₅H₂₀N₂O₃) .

- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm the amide C=O and oxazepine ketone groups .

Advanced Research Questions

Q. How does the substitution pattern on the benzoxazepine core influence biological activity, and what computational methods predict these effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Ethyl and methyl groups at positions 4 and 3, respectively, enhance lipophilicity, improving blood-brain barrier penetration for neuroactive applications. Trifluoromethyl substitutions (as in related compounds) increase kinase inhibition potency .

- Computational Tools :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like GSK-3β or COX-2 .

- QM/MM Simulations : Assess electronic effects of substituents on binding affinity .

Q. What in vitro assays are suitable for evaluating anticancer activity, and how can researchers address discrepancies in activity data across cell lines?

- Methodological Answer :

- Assays :

- MTT/PrestoBlue : Measure cytotoxicity in cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ calculations .

- Kinase Inhibition Profiling : Use ADP-Glo™ assays to screen against kinase panels (e.g., AKT, ERK) .

- Addressing Discrepancies :

- Dose-Response Repetition : Test across 3+ biological replicates.

- Cell Line Authentication : STR profiling to rule out contamination .

Q. What strategies improve the metabolic stability of this compound during preclinical development?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the oxazepine 7-position to reduce CYP450-mediated oxidation .

- Prodrug Approaches : Convert the amide to a carbamate ester for enhanced plasma stability, with enzymatic cleavage in target tissues .

- In Vitro Metabolism Studies : Use liver microsomes (human/rat) to identify vulnerable sites for modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.